2,2-Dichlorocyclopropyl Phenyl Sulfide

説明

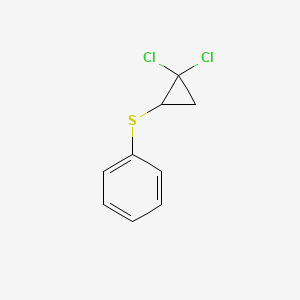

2,2-Dichlorocyclopropyl Phenyl Sulfide is an organic compound . It has a molecular formula of C9H8Cl2S and an average mass of 219.131 Da . It is sold by Sigma-Aldrich and TCI AMERICA .

Molecular Structure Analysis

The molecular structure of 2,2-Dichlorocyclopropyl Phenyl Sulfide consists of a cyclopropyl group (a three-membered carbon ring) with two chlorine atoms attached to it. This group is linked to a phenyl group (a six-membered carbon ring) through a sulfur atom .Physical And Chemical Properties Analysis

2,2-Dichlorocyclopropyl Phenyl Sulfide is a solid at 20 degrees Celsius .科学的研究の応用

1. Synthesis and Chemical Reactions

Desulfurative Chlorination

Alkyl phenyl sulfides undergo chlorination using (dichloroiodo)benzene, which can extend to sulfa-Michael derived sulfides, providing a route to β-chloro carbonyl and nitro compounds. This process demonstrates high stereospecificity and potential for enantioenriched chloro-Michael adducts (Canestrari et al., 2017).

Indium-Promoted Coupling Reactions

The use of α-chloropropargyl phenyl sulfide in coupling reactions with aldehydes under aqueous conditions shows high stereo- and regioselectivity. This method retains the propargyl functionality and is useful for creating synthetically valuable building blocks (Mitzel et al., 2002).

2. Photocatalytic and Environmental Applications

- Photodegradation of Polychlorinated Diphenyl Sulfides: Research on the photochemical behaviors of polychlorinated diphenyl sulfides, like 2,2′,3′,4,5-pentachlorodiphenyl sulfide, shows significant degradation under simulated sunlight. This study enhances understanding of their environmental fate and potential for photocatalytic removal (Ge et al., 2019).

3. Catalytic and Electrochemical Applications

- Copper(II) Microelectrode Development: A novel dithiomacrocycle has been used to develop a plasticized poly(vinyl chloride) membrane for copper ion detection, showcasing the potential of sulfur-containing compounds in sensor technologies (Oliveira et al., 2006).

4. Organometallic Chemistry

- Formation of Phosphole Sulfide and Thiophene Derivatives: The deprotonation of phosphole sulfide followed by reaction with S2Cl2 can yield phosphole-annulated 1,2-dithiole-3-thiones, illustrating the complex and diverse chemistry possible with sulfur-containing compounds (Ćirić & Mathey, 2009).

5. Synthesis of Organic Compounds

- Synthesis of Phenylthio and Bromopropene Derivatives: Treatment of allyl phenyl sulfide with bromine yields 2-phenylthio-3-bromopropene, demonstrating the utility of phenyl sulfides in organic synthesis and their role as synthons for various organic compounds (Chen et al., 2006).

Safety And Hazards

2,2-Dichlorocyclopropyl Phenyl Sulfide is considered a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the skin, it should be washed off immediately with soap and plenty of water .

特性

IUPAC Name |

(2,2-dichlorocyclopropyl)sulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2S/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHSMJVOQUSOTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369783 | |

| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dichlorocyclopropyl Phenyl Sulfide | |

CAS RN |

63289-85-0 | |

| Record name | [(2,2-Dichlorocyclopropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Trifluoromethyl)benzyl]piperazine](/img/structure/B1586213.png)